1-Oxa-4,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
1-Oxa-4,8-diazaspiro[55]undecan-3-one is a spirocyclic compound characterized by a unique structure that includes an oxygen atom and two nitrogen atoms within a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one typically involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an amine and an alkene in the presence of an acid catalyst . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction is a promising route due to its simplicity and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4,8-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
1-Oxa-4,8-diazaspiro[5
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one involves its interaction with molecular targets such as enzymes and proteins. For example, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound’s spirocyclic structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one: Similar in structure but with different substitution patterns, leading to varied biological activities.
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one: Another spirocyclic compound with distinct chemical properties and applications.
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one:
Uniqueness
1-Oxa-4,8-diazaspiro[5.5]undecan-3-one stands out due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit key proteins in pathogenic bacteria highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-oxa-4,8-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C8H14N2O2/c11-7-4-12-8(6-10-7)2-1-3-9-5-8/h9H,1-6H2,(H,10,11) |
InChI Key |
JQNCHEZUVDQFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)CNC(=O)CO2 |
Origin of Product |
United States |
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